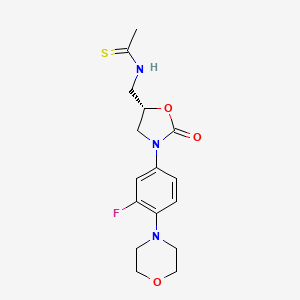

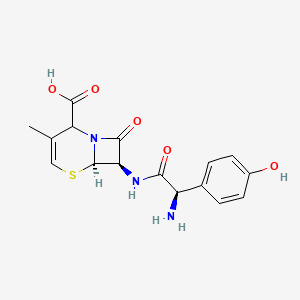

(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide” is related to a class of compounds known as oxazolidinones . Oxazolidinones are a type of heterocyclic compounds containing an oxazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Aplicaciones Científicas De Investigación

Structural and Spectral Studies : This compound, along with its synthetic precursors, has been characterized using solid-state nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, revealing insights into its molecular structure and behavior (Wielgus et al., 2015).

Antimicrobial Agents : Variants of this compound have been synthesized and evaluated for their antimicrobial activities. Some derivatives have shown significant in vitro activities against bacteria like Staphylococcus aureus and Escherichia coli (Desai et al., 2011).

Development of Antibiotics : Research has focused on using structural features of this compound to redesign antibiotics for drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This approach utilizes cryo-electron microscopy (cryoEM) for rapid structural analysis (Belousoff et al., 2019).

Antitumor Activity : Certain derivatives of this compound have been studied for their potential in inhibiting cancer cell proliferation, indicating its possible application in cancer research (Hao et al., 2017).

Study of Polymorphism : The compound's polymorphic forms have been characterized using methods like X-ray diffraction, revealing insights into its crystalline forms and properties (Maccaroni et al., 2008).

Mecanismo De Acción

Target of Action

The compound, also known as “698WL8JCY5”, is a fluorinated heterocyclic compound . It is an intermediate for synthesizing linezolid , an antibiotic used for the treatment of Gram-positive bacteria that are resistant to other antibiotics .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. To synthesize linezolid, the compound reacts with bromomethyloxirane, forming an oxazolidone moiety . The bromide is subsequently replaced by acetamide to complete the molecular formation .

Biochemical Pathways

The compound plays a crucial role in the synthesis of linezolid, an antibiotic that inhibits bacterial protein synthesis . It is also used to synthesize glucose uptake inhibitors, which can suppress the growth of cancer cells .

Result of Action

The result of the compound’s action is the synthesis of linezolid, an effective antibiotic against Gram-positive bacteria . Additionally, it can lead to the production of glucose uptake inhibitors, potentially suppressing the growth of cancer cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction rate of the compound can vary depending on the hydrogen-bonding capability of its local environment . This property could potentially be exploited in the development of fluorescent probes for biomolecular structures and interactions .

Propiedades

IUPAC Name |

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O3S/c1-11(24)18-9-13-10-20(16(21)23-13)12-2-3-15(14(17)8-12)19-4-6-22-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,24)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKKSPJWSZIEQK-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216868-57-4 |

Source

|

| Record name | Ethanethioamide, N-(((5S)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216868574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(((5S)-3-(3-FLUORO-4-(4-MORPHOLINYL)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)ETHANETHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698WL8JCY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)